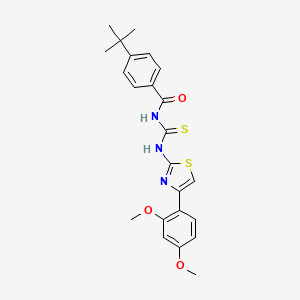

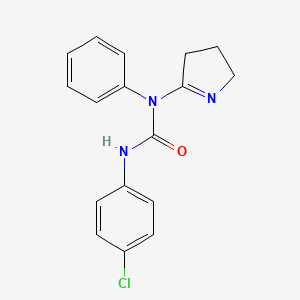

![molecular formula C25H24ClN3O2S B2817906 2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 422533-71-9](/img/structure/B2817906.png)

2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a quinazolin-4-amine derivative, which is a class of compounds known for their diverse biological activities . It contains a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The compound also has a 2-chlorophenyl group, a methylsulfanyl group, and a 3,4-dimethoxyphenyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline core, along with the various substituents. The presence of the amine group on the quinazoline ring would make it a potential site for protonation, and the chloro and methoxy groups could potentially influence the electron density of the aromatic rings they are attached to .Chemical Reactions Analysis

Quinazolin-4-amine derivatives can undergo a variety of chemical reactions, largely influenced by the substituents present on the quinazoline ring. For example, the amine group could potentially undergo reactions with acids, while the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the nonpolar aromatic rings could influence its solubility properties. The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of atoms and the types of intermolecular forces present .Wissenschaftliche Forschungsanwendungen

Malaria Treatment

The compound TCMDC-125569 has been used in the study of drug resistance in malaria. It was found to be active against all mutant lines tested, including the DHODH C276Y line, which arose in selections with the clinical candidate DSM265 . This suggests its potential use in the treatment of malaria, particularly in cases where resistance to other drugs has developed.

Study of Drug Resistance Mechanisms

TCMDC-125569 has been used to study the mechanisms of drug resistance. In one study, it was found that the most common mechanism of resistance to this compound was copy number variation of the dhodh locus . This kind of research can help in understanding how resistance develops and how it can be overcome.

Development of New Therapeutic Strategies

The compound has been used in the development of new therapeutic strategies. For example, it has been used in studies exploring collateral sensitivity, a phenomenon where resistance to one drug causes increased sensitivity to another . This could potentially be used to develop new treatment strategies for diseases like malaria.

Antimalarial Drug Discovery

TCMDC-125569 is part of the Tres Cantos Antimalarial Set (TCAMS), a set of molecules with potential for antimalarial drug discovery . It has been used in high-throughput screening assays to identify compounds that are active against Plasmodium falciparum, the parasite responsible for malaria .

Transmission-Blocking Potential

Some compounds in the TCAMS, including possibly TCMDC-125569, have been identified as having transmission-blocking potential . This means they could potentially be used to prevent the transmission of malaria from one person to another.

Chemical Synthesis

The compound “2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine” is used in chemical synthesis . It can be produced through the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ammonia or ethylamine .

Safety And Hazards

Zukünftige Richtungen

Quinazolin-4-amine derivatives are a promising class of compounds for drug development due to their diverse biological activities . Future research could involve the synthesis and testing of new quinazolin-4-amine derivatives, including potentially the compound you mentioned. This could lead to the discovery of new drugs with improved efficacy and safety profiles .

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O2S/c1-30-22-12-11-17(15-23(22)31-2)13-14-27-24-19-8-4-6-10-21(19)28-25(29-24)32-16-18-7-3-5-9-20(18)26/h3-12,15H,13-14,16H2,1-2H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAPBHTZQHWCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

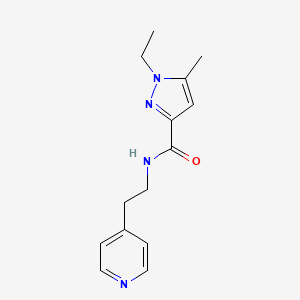

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)

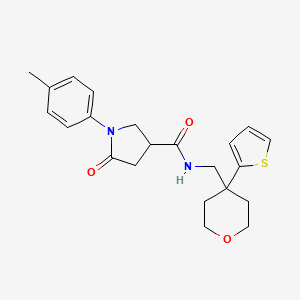

![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)

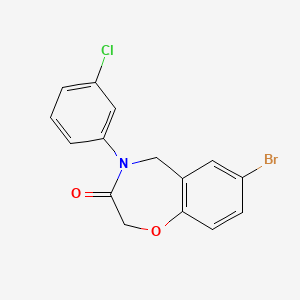

![Ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2817834.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817837.png)

![2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2817843.png)

![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)